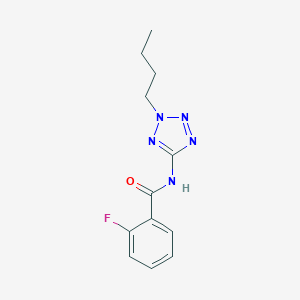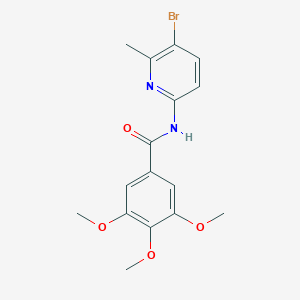![molecular formula C22H17ClN2O5 B278356 N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B278356.png)
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide, also known as MLN8237, is a small molecule inhibitor that targets Aurora kinase A. Aurora kinase A is a serine/threonine kinase that plays a crucial role in cell division, and its overexpression has been linked to various cancers. MLN8237 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential anticancer drug.
Mecanismo De Acción
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide targets Aurora kinase A, which is a key regulator of cell division. Aurora kinase A plays a crucial role in mitotic spindle formation and chromosome segregation during cell division. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide inhibits Aurora kinase A, leading to mitotic arrest and cell death in cancer cells.
Biochemical and Physiological Effects:
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cell proliferation and induces cell cycle arrest in cancer cells. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been shown to have minimal effects on normal cells, indicating that it may have a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, providing a wealth of information on its mechanism of action and efficacy. However, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has some limitations for laboratory experiments. It has limited solubility in water, which can make it difficult to use in some assays. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the development of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide as a potential anticancer drug. One direction is to evaluate its efficacy in clinical trials. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide is currently being evaluated in clinical trials for the treatment of various cancers, including solid tumors and lymphomas. Another direction is to develop more potent and selective Aurora kinase A inhibitors. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has shown promising results, but there is still room for improvement in terms of its potency and selectivity. Finally, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide could be combined with other anticancer drugs to enhance its efficacy and reduce the risk of drug resistance.
Métodos De Síntesis
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step synthetic route. The synthesis starts with the preparation of 2-chlorobenzoic acid, which is then converted to 2-chlorobenzoyl chloride. The 2-chlorobenzoyl chloride is then reacted with 3-methoxyaniline to form 4-(2-chlorobenzoylamino)-3-methoxyaniline. The final step involves the reaction of 4-(2-chlorobenzoylamino)-3-methoxyaniline with 1,3-benzodioxole-5-carboxylic acid to form N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide.
Aplicaciones Científicas De Investigación
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied in preclinical models of various cancers, including breast, lung, and colon cancer. In these studies, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been shown to inhibit cell proliferation and induce cell death in cancer cells. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propiedades
Nombre del producto |
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide |
|---|---|
Fórmula molecular |
C22H17ClN2O5 |
Peso molecular |
424.8 g/mol |
Nombre IUPAC |
N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H17ClN2O5/c1-28-19-11-14(24-21(26)13-6-9-18-20(10-13)30-12-29-18)7-8-17(19)25-22(27)15-4-2-3-5-16(15)23/h2-11H,12H2,1H3,(H,24,26)(H,25,27) |
Clave InChI |
YEARTHFFODKZTK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4Cl |
SMILES canónico |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B278273.png)
![2-(4-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278275.png)

![3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278281.png)
![2,6-dimethoxy-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278282.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea](/img/structure/B278283.png)
![N-[3-(2-furyl)acryloyl]-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278287.png)
![5-(2,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278290.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)


![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)
